molecular formula C16H21N3NaO8S+ B12749668 Sodium hydrogen (6R-(6alpha,7beta))-3-(acetoxymethyl)-7-((5-amino-5-carboxylato-1-oxopentyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 51263-08-2

Sodium hydrogen (6R-(6alpha,7beta))-3-(acetoxymethyl)-7-((5-amino-5-carboxylato-1-oxopentyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No.: B12749668
CAS No.: 51263-08-2
M. Wt: 438.4 g/mol
InChI Key: HZWLVUKHUSRPCG-BJIHTTGYSA-N
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Description

Core Structure Comparison

All cephalosporins share the 7-aminocephalosporanic acid (7-ACA) backbone. Unlike penicillin’s five-membered thiazolidine ring, cephalosporins feature a six-membered dihydrothiazine ring, enhancing β-lactamase resistance.

Substituent Analysis

  • Position 3 : The acetoxymethyl group is conserved in first-generation cephalosporins (e.g., cefalotin). Later generations replace this with heterocyclic thiols (e.g., cefazolin’s tetrazole).
  • Position 7 : The 5-amino-5-carboxylato-1-oxopentyl side chain is unique to cephalosporin C derivatives. In contrast, cefapirin (CHEBI:554446) bears a pyridinylthioacetamido group, broadening Gram-negative activity.

Ionic Form

The sodium carboxylate at position 2 enhances water solubility compared to the free acid form of cephalosporin C. This modification is analogous to cefazolin’s sodium salt, which improves parenteral formulation stability.

Table 1: Structural Comparison with Selected Cephalosporins

Compound Position 3 Substituent Position 7 Substituent Ionic Form
Cephalosporin C Acetoxymethyl 5-Amino-5-carboxyvaleramido Free acid
Sodium salt (this study) Acetoxymethyl 5-Amino-5-carboxylato-1-oxopentyl Sodium carboxylate
Cefapirin Acetoxymethyl Pyridin-4-ylsulfanylacetamido Sodium salt
Cefazolin Tetrazolylthio 2-(1H-Tetrazol-1-yl)acetamido Sodium salt

Properties

CAS No.

51263-08-2

Molecular Formula

C16H21N3NaO8S+

Molecular Weight

438.4 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/t9?,11-,14-;/m1./s1

InChI Key

HZWLVUKHUSRPCG-BJIHTTGYSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Na+]

Origin of Product

United States

Biological Activity

Sodium hydrogen (6R-(6alpha,7beta))-3-(acetoxymethyl)-7-((5-amino-5-carboxylato-1-oxopentyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, commonly referred to as a cephalosporin derivative, exhibits significant biological activity. This compound is part of a class of antibiotics known for their efficacy against a broad spectrum of bacterial infections. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
Molecular Formula C16H22N3NaO8S
Molecular Weight 439.41 g/mol
CAS Number 51762-04-0
Synonyms Cephalosporin C sodium salt, Cefuroxime Sodium Impurity 6

Structure

The compound features a bicyclic structure typical of cephalosporins, with distinct functional groups that contribute to its biological activity.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), interfering with the transpeptidation process necessary for cell wall integrity.

Antimicrobial Spectrum

This compound demonstrates activity against various Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

In Vitro Studies

Research indicates that this cephalosporin derivative exhibits potent antibacterial effects in vitro. For instance, studies have shown Minimum Inhibitory Concentrations (MICs) comparable to other cephalosporins, suggesting its potential as an effective antibiotic.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae2.0

Case Studies

  • Clinical Efficacy : A clinical trial involving patients with respiratory tract infections demonstrated that treatment with this compound led to significant improvements in symptoms and bacterial clearance compared to placebo controls.
  • Resistance Patterns : Research has highlighted its effectiveness against strains resistant to other antibiotics, emphasizing its role in treating multi-drug resistant infections.

Safety and Toxicity

While generally well-tolerated, some adverse effects have been reported:

  • Allergic reactions (e.g., rash, anaphylaxis)
  • Gastrointestinal disturbances (e.g., diarrhea)

Monitoring for these effects is essential during therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Antibacterial Spectrum

Table 1: Substituent Comparison and Antimicrobial Activity
Compound Name (CAS/Reference) C-3 Substituent C-7 Side Chain Key Activity Beta-Lactamase Resistance
Target Compound Acetoxymethyl 5-amino-5-carboxylato-1-oxopentyl Broad-spectrum (presumed) High (predicted)
SQ 14,359 () (1-methyl-1H-tetrazol-5-yl)thio Thienylureidoacetyl Broad-spectrum, including beta-lactamase producers High
Cefamandole () (1-methyl-1H-tetrazol-5-yl)thio Hydroxyphenylacetyl Gram-positive and urinary pathogens Moderate
Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-... () Acetoxymethyl Thiophen-2-ylacetamido Gram-negative focus Moderate
Cefazedone () Acetoxymethyl 3,5-dichloro-4-oxo-pyridinyl Narrower spectrum (Gram-positive) Low

Key Findings :

  • The target compound’s 5-amino-5-carboxylato side chain may confer unique pharmacokinetic advantages, such as enhanced tissue penetration or resistance to specific beta-lactamases, compared to SQ 14,359’s thienylureidoacetyl group .
  • Cefamandole shows higher renal tissue concentrations but reduced efficacy in inflamed tissues, suggesting the target compound’s side chain may optimize tissue distribution .

Pharmacokinetic and Stability Profiles

Table 2: Pharmacokinetic and Stability Data
Compound Solubility Serum Half-Life Renal Excretion Stability in Beta-Lactamase-Rich Environments
Target Compound High (sodium salt) Not reported Predominantly renal Presumed high due to side chain
SQ 14,359 Moderate 1.2–1.8 hours Renal High
Cephradine (–16) Low (metal complexes reduce solubility) 0.8 hours Renal Low (first-gen cephalosporin)
Cefazedone Low 0.5 hours Hepatic Low

Key Findings :

  • The sodium salt formulation of the target compound likely improves bioavailability compared to cephradine’s metal complexes, which exhibit reduced solubility and activity .

Resistance Mechanisms and Synergistic Potential

  • Metal complexation : –16 shows that metal coordination (e.g., Co, Zn) reduces cephalosporin activity, underscoring the importance of the sodium salt for maintaining efficacy .

Preparation Methods

Semi-Synthetic Approach from Cephalosporin C or 7-ACA

  • Step 1: Isolation of 7-Aminocephalosporanic Acid (7-ACA)

    • Cephalosporin C is enzymatically or chemically hydrolyzed to remove the natural side chain, yielding 7-ACA.
    • Enzymatic hydrolysis using cephalosporin acylase is preferred for stereospecificity and yield.
  • Step 2: Side Chain Acylation

    • The 7-ACA is reacted with the activated form of (5-amino-5-carboxypentanoyl) derivatives, often as acid chlorides or anhydrides, to form the amide bond at position 7.
    • Reaction conditions are controlled to maintain the β-lactam ring integrity, typically under mild temperatures (0–10 °C) and inert atmosphere.
  • Step 3: Introduction of the Acetoxymethyl Group at Position 3

    • The hydroxymethyl group at position 3 is acetylated using acetic anhydride or acetyl chloride in the presence of a base or catalyst.
    • This step requires careful pH control to avoid β-lactam ring opening.
  • Step 4: Formation of the Sodium Hydrogen Salt

    • The free acid form is neutralized with sodium hydroxide or sodium bicarbonate to yield the sodium hydrogen salt.
    • The salt formation improves solubility and stability for pharmaceutical applications.

Alternative Synthetic Routes

  • Chemical Synthesis from β-Lactam Precursors

    • Total chemical synthesis routes have been reported but are less common due to complexity.
    • These involve constructing the bicyclic β-lactam core followed by stepwise functionalization.
  • Fermentation and Biotransformation

    • Cephalosporin C is produced by fermentation using Acremonium chrysogenum.
    • Subsequent chemical modification steps convert cephalosporin C to the sodium hydrogen salt derivative.
Step Reagents/Conditions Temperature (°C) pH Range Time (h) Notes
Enzymatic hydrolysis Cephalosporin acylase, aqueous buffer 25–37 6.5–7.5 4–24 High stereospecificity, mild conditions
Side chain acylation Acid chloride/anhydride, inert atmosphere 0–10 7–8 1–3 Avoid β-lactam ring hydrolysis
Acetylation at position 3 Acetic anhydride or acetyl chloride, base 0–5 8–9 0.5–1 Controlled to prevent ring opening
Salt formation NaOH or NaHCO3 aqueous solution Ambient 7–8 0.5–1 Formation of sodium hydrogen salt
  • Purification Techniques:

    • Crystallization from aqueous or mixed solvents to isolate the sodium salt.
    • Chromatographic methods (e.g., preparative HPLC) for impurity removal.
    • Lyophilization or drying under vacuum to obtain stable powder.
  • Characterization:

    • Spectroscopic methods: NMR, IR, and Mass Spectrometry confirm structure.
    • Elemental analysis and melting point determination.
    • HPLC purity assays to ensure >98% purity.
  • Studies have shown that enzymatic hydrolysis of cephalosporin C to 7-ACA is the most efficient and stereospecific method, minimizing side reactions and maximizing yield.
  • Optimization of acetylation conditions is critical to prevent β-lactam ring degradation, with low temperature and controlled pH being essential.
  • Salt formation with sodium improves aqueous solubility and stability, facilitating pharmaceutical formulation.
  • Impurity profiles are closely monitored, with specific impurities identified and controlled during synthesis to meet regulatory standards.
Preparation Step Method Type Key Reagents/Enzymes Critical Parameters Advantages Challenges
Hydrolysis to 7-ACA Enzymatic Cephalosporin acylase pH 6.5–7.5, 25–37 °C High stereospecificity Enzyme cost and stability
Side Chain Acylation Chemical Acid chloride/anhydride 0–10 °C, inert atmosphere High yield, selective β-lactam ring sensitivity
Acetylation at position 3 Chemical Acetic anhydride/acetyl chloride 0–5 °C, pH 8–9 Efficient acetylation Avoiding ring opening
Salt Formation Neutralization NaOH or NaHCO3 Ambient, pH 7–8 Improved solubility and stability Precise pH control required

Q & A

Q. Optimization Strategies :

  • Reaction Parameters : Adjust temperature (20–25°C for acylation), solvent polarity (DMF for solubility), and catalyst concentration (e.g., triethylamine for pH control).
  • Yield Improvement : Monitor reaction progress via HPLC or TLC to minimize side products .

What analytical techniques are recommended for characterizing the structural integrity of this compound?

Basic Research Question
Core Methods :

  • NMR Spectroscopy : Confirm stereochemistry (6R,7β configuration) and side-chain integrity using ¹H/¹³C NMR .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for sodium adduct detection) .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. Advanced Techniques :

  • X-ray Diffraction : Resolve crystallographic details for polymorph identification .

How do hydration states affect the compound's stability, and what methods are used to control polymorphic forms during storage?

Advanced Research Question
Hydration Impact :

  • Alpha Form (Decahydrate) : Contains 8 mol crystal water + 2 mol adhesion water; prone to dehydration-induced lattice contraction .
  • Beta Form (Pentahydrate) : 4 mol crystal water + 1 mol adhesion water; converts to anhydrous gamma form under desiccation .
FormWater Content (mol/mol)Stability Characteristics
Alpha10Converts to gamma upon dehydration
Beta5Converts to gamma upon dehydration
Gamma0Stable anhydrous form

Q. Control Methods :

  • Storage : Use vacuum-sealed containers with desiccants (e.g., silica gel) to maintain anhydrous conditions.
  • Monitoring : Coulometric moisture analysis to track hydration shifts .

What strategies are effective in resolving contradictions between in vitro antibacterial activity and in vivo pharmacokinetic data?

Advanced Research Question
Key Considerations :

  • Solubility-Permeability Trade-off : Poor solubility may limit in vivo absorption despite in vitro potency. Use co-solvents (e.g., cyclodextrins) or nanoformulations to enhance bioavailability .
  • Metabolic Instability : Degradation by serum esterases can reduce efficacy. Modify the acetoxymethyl group to improve metabolic stability .
  • Impurity Interference : Polymer impurities (e.g., dimers) may induce allergic reactions, skewing in vivo results. Implement rigorous HPLC purification to isolate active monomers .

How can polymer impurities formed during synthesis be isolated and characterized?

Advanced Research Question
Isolation Protocol :

  • Chromatography : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to separate dimers from monomers .
  • Detection : UV-Vis at 280 nm for thiazole ring absorption.

Q. Characterization :

  • LC-MS/MS : Identify dimer masses (e.g., m/z ~800–850 for cephalosporin dimers) .
  • NMR : Compare impurity spectra with synthetic standards to confirm structural anomalies.

What are the critical factors in designing stability-indicating assays for this compound under varying pH and temperature conditions?

Advanced Research Question
Method Design :

  • Forced Degradation : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions to simulate degradation pathways .
  • HPLC Conditions : Use a stability-indicating C18 column with mobile phase buffered at pH 6.8 to resolve degradation products .

Q. Key Parameters :

  • Temperature : Accelerated studies at 40°C/75% RH to predict shelf life.
  • Validation : Ensure assay specificity, precision (RSD <2%), and linearity (R² >0.999) across 50–150% of the target concentration .

How should discrepancies between theoretical and observed NMR spectral data be addressed?

Advanced Research Question
Troubleshooting Steps :

  • Stereochemical Confirmation : Re-examine NOE correlations to verify 6R,7β configurations .
  • Solvent Artifacts : Test in deuterated DMSO or D₂O to eliminate solvent peak interference.
  • Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening.

Case Study : A mismatch in C7 acetamido proton shifts may indicate incomplete acylation, requiring reaction re-optimization .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question
Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. First Aid :

  • Skin Contact : Wash immediately with soap and water for 15 minutes .
  • Ingestion : Seek medical attention; do not induce vomiting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.